Sodium 3-methoxy-3-oxopropane-1-sulfinate
Overview
Description
Sodium 3-methoxy-3-oxopropane-1-sulfinate is an organic sulfur compound with the molecular formula C₄H₇NaO₄S. It is commonly used as a reagent in organic synthesis, particularly for the conversion of aryl and benzyl halides to their corresponding sulfonimides under basic conditions .
Mechanism of Action
Target of Action
Sodium 3-methoxy-3-oxopropane-1-sulfinate is a chemical reagent that primarily targets aryl and benzyl halides . These halides play a crucial role in organic synthesis, serving as starting materials for a wide range of reactions.
Mode of Action
This compound facilitates the conversion of aryl and benzyl halides to their corresponding sulfonimides under basic conditions
Result of Action
The primary result of this compound’s action is the formation of sulfonimides from aryl and benzyl halides . Sulfonimides have various applications in medicinal chemistry and materials science, suggesting that this compound’s action could have significant implications in these areas.
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. The compound is known to act under basic conditions , indicating that its efficacy could be affected by the acidity or alkalinity of its environment. Its stability could also be influenced by storage conditions, with recommendations for storage in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
It is known to play a role in the conversion of aryl and benzyl halides to their corresponding sulfonimides . This suggests that Sodium 3-methoxy-3-oxopropane-1-sulfinate may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Molecular Mechanism
It is known to facilitate the conversion of aryl and benzyl halides to their corresponding sulfonimides under basic conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 3-methoxy-3-oxopropane-1-sulfinate can be synthesized by reacting 3-methoxy-1-propanone with sodium bisulfite under alkaline conditions . The reaction typically involves dissolving the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stirring the mixture at room temperature overnight. The product is then extracted and purified through standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-methoxy-3-oxopropane-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It reacts with halides, sulfonamides, and Grignard reagents to form sulfinates and organolithium compounds
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, sulfonamides, and Grignard reagents. The reactions are typically carried out under basic conditions, often using solvents like DMSO or dichloromethane .
Major Products
The major products formed from these reactions include sulfinates, sulfonimides, and organolithium compounds .
Scientific Research Applications
Sodium 3-methoxy-3-oxopropane-1-sulfinate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Sodium methanesulfinate
- Sodium p-toluenesulfinate
- Sodium triflinate
- Benzenesulfinic acid sodium salt
Uniqueness
Sodium 3-methoxy-3-oxopropane-1-sulfinate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its methoxy and oxo groups provide additional reactivity compared to other sulfinates, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
sodium;3-methoxy-3-oxopropane-1-sulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S.Na/c1-8-4(5)2-3-9(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICFALDKKMHFLT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635411 | |
Record name | Sodium 3-methoxy-3-oxopropane-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90030-48-1 | |
Record name | Sodium 3-methoxy-3-oxopropane-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 1-Methyl 3-Sulfinopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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